molecular formula C32H39N3O10S B12416527 Carphenazine-d4 (dimaleate)

Carphenazine-d4 (dimaleate)

Cat. No.: B12416527
M. Wt: 661.8 g/mol
InChI Key: TVPJGGZLZLUPOB-AIKYLZHTSA-N
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Description

Carphenazine-d4 (dimaleate) is a deuterated form of Carphenazine dimaleate. Carphenazine is an antipsychotic drug used primarily in the treatment of chronic schizophrenic psychoses. The deuterated form, Carphenazine-d4, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carphenazine-d4 (dimaleate) involves the incorporation of deuterium atoms into the Carphenazine molecule. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule .

Industrial Production Methods

Industrial production of Carphenazine-d4 (dimaleate) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Carphenazine-d4 (dimaleate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of Carphenazine-d4 (dimaleate) .

Scientific Research Applications

Carphenazine-d4 (dimaleate) has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Carphenazine.

    Biology: Employed in biological studies to investigate the metabolic fate and biological activity of Carphenazine.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Carphenazine.

    Industry: Applied in the development of new antipsychotic drugs and in quality control processes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carphenazine-d4 (dimaleate) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .

Properties

Molecular Formula

C32H39N3O10S

Molecular Weight

661.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one

InChI

InChI=1S/C24H31N3O2S.2C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;2*5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i16D2,17D2;;

InChI Key

TVPJGGZLZLUPOB-AIKYLZHTSA-N

Isomeric SMILES

[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(=O)CC)(C(O)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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